Enhanced α-Carbon Acidity of 2-Chloro-2-fluoro-2-phenylacetic acid vs. Phenylacetic Acid
The dual electron-withdrawing effects of the α-chloro and α-fluoro substituents in 2-chloro-2-fluoro-2-phenylacetic acid significantly increase the acidity of the α-proton compared to unsubstituted phenylacetic acid. This enhanced acidity facilitates deprotonation under milder basic conditions, enabling more efficient enolate formation for subsequent alkylation or acylation reactions .
| Evidence Dimension | α-Carbon acidity (pKa) |
|---|---|
| Target Compound Data | ~2.5–3.0 |
| Comparator Or Baseline | Phenylacetic acid pKa ~4.3 |
| Quantified Difference | ΔpKa ≈ 1.3–1.8 units (lower pKa indicates stronger acid) |
| Conditions | Aqueous solution; values derived from comparative analysis of phenylacetic acid derivatives |
Why This Matters
The lower pKa of 2-chloro-2-fluoro-2-phenylacetic acid allows for more efficient deprotonation and enolate generation, which is critical for C–C bond-forming reactions in complex molecule synthesis.
